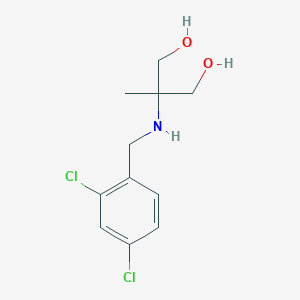![molecular formula C16H26N2O3 B359664 N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide CAS No. 861508-19-2](/img/structure/B359664.png)
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxypropylamino group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-hydroxybenzyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(chloromethyl)phenoxyacetyl chloride.
Introduction of the Hydroxypropylamino Group: The intermediate is then reacted with 2-amino-1-propanol under basic conditions to introduce the hydroxypropylamino group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced by reacting the intermediate with tert-butylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide
- N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)propionamide
Uniqueness:
- The presence of the hydroxypropyl group provides unique hydrogen bonding capabilities.
- The tert-butyl group offers steric hindrance, which can influence the compound’s reactivity and interactions.
- The phenoxyacetamide moiety contributes to the compound’s hydrophobic interactions and overall stability.
This detailed article provides a comprehensive overview of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
861508-19-2 |
|---|---|
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39g/mol |
Nom IUPAC |
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-12(19)9-17-10-13-5-7-14(8-6-13)21-11-15(20)18-16(2,3)4/h5-8,12,17,19H,9-11H2,1-4H3,(H,18,20) |
Clé InChI |
JFIOTSHSMHDRTO-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C)O |
SMILES canonique |
CC(CNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)




![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)

![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol](/img/structure/B359675.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)
